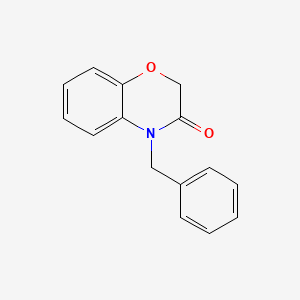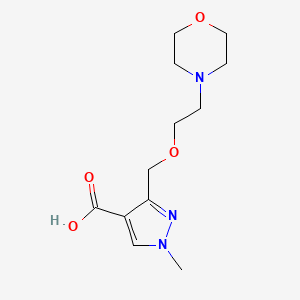![molecular formula C23H20ClN3O2S2 B2712974 N-(2-chloro-4-methylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252846-07-3](/img/structure/B2712974.png)
N-(2-chloro-4-methylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-4-methylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Enzyme Inhibitory Properties
One prominent area of study involves the exploration of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of crucial enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For example, Gangjee et al. (2008) synthesized a series of classical and nonclassical antifolate analogues demonstrating potent dual inhibitory activity against human TS and DHFR, highlighting the scaffold's potential in developing anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Analysis
The detailed crystal structure analysis of similar compounds, as conducted by Subasri et al. (2016), provides insight into the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's biological activity and designing more efficient drug molecules (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Antitumor Activity
Another significant aspect of research on this compound involves its potential antitumor activities. Hafez and El-Gazzar (2017) synthesized new derivatives of thieno[3,2-d]pyrimidine, demonstrating potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, thereby suggesting the therapeutic potential of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Research on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives by Nunna et al. (2014) and others has revealed the potential of these compounds to act as effective antibacterial and antifungal agents, which could be further explored for the development of new antimicrobial therapies (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Spectroscopic Characterization and Molecular Interaction
Furthermore, vibrational spectroscopic studies, such as those by Jenepha Mary, Pradhan, and James (2022), provide valuable information on the molecular structure, rehybridization effects, and hyperconjugation in the compound, which are essential for understanding its chemical behavior and interaction with biological targets (Jenepha Mary, Pradhan, & James, 2022).
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-4-7-18(17(24)10-13)25-20(28)12-31-23-26-19-8-9-30-21(19)22(29)27(23)16-6-5-14(2)15(3)11-16/h4-11H,12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJUADXBHBAOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)SC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2712895.png)
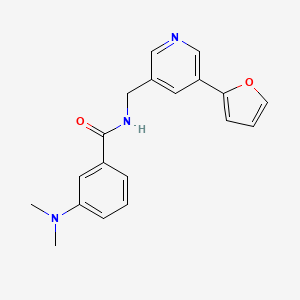
![1'-(2-Phenoxyacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2712899.png)
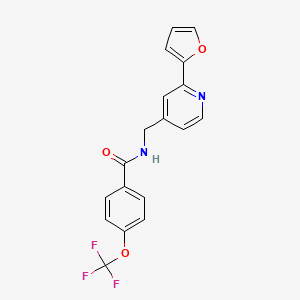

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2712906.png)
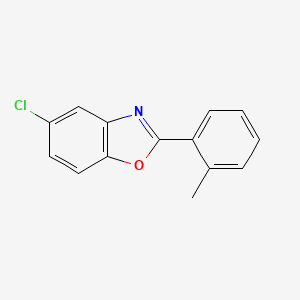
![3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2712908.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2712909.png)
![Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2712911.png)
